Istaroxime - 203737-93-3

Istaroxime

Catalog Number: EVT-254344
CAS Number: 203737-93-3
Molecular Formula: C21H32N2O3
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Istaroxime is a novel inotropic agent that belongs to the chemical class of 3-aminoalkyloxime derivatives of 5α,14α-androstane. [] It is a first-in-class intravenous agent. [] Istaroxime has been investigated for its potential in treating various cardiac conditions, particularly heart failure. [, , , , , ] Recent research also suggests potential anticancer properties. [, , ]

Future Directions
  • Optimization of SERCA2a Activators: Further research is needed to develop highly selective SERCA2a activators with improved potency and pharmacokinetic profiles. []

  • Clinical Trials for Heart Failure: Larger-scale clinical trials are necessary to definitively assess the efficacy and safety of Istaroxime in treating various stages of heart failure and specific cardiac conditions. [, , , ]

  • Exploration of Anticancer Mechanisms: Further investigation is needed to elucidate the precise molecular mechanisms underlying the anticancer effects of Istaroxime and its potential in treating various cancer types. [, , ]

  • Drug Repurposing Opportunities: Given its dual mechanism of action, exploring the potential of Istaroxime for repurposing in other diseases involving Na+/K+ ATPase dysregulation or impaired calcium handling could be promising. [, , ]

Ouabain

Compound Description: Ouabain is a cardiac glycoside and a potent inhibitor of the Na+/K+ ATPase pump. It is widely used in research to investigate the effects of Na+/K+ ATPase inhibition on various cellular processes. Ouabain has been shown to promote calcium/calmodulin-dependent kinase II activation, which can lead to cardiomyocyte death and arrhythmias [].

Relevance: Ouabain serves as a point of comparison for Istaroxime's cardiotoxic effects. Unlike Ouabain, Istaroxime does not promote calcium/calmodulin-dependent kinase II activation or cardiomyocyte death at equi-inotropic concentrations []. This difference highlights Istaroxime's favorable safety profile in comparison to traditional Na+/K+ ATPase inhibitors.

Relevance: Similar to Ouabain, Digoxin serves as a reference point for assessing Istaroxime's pro-arrhythmic potential. Studies show that compounds structurally related to Istaroxime, particularly those belonging to the 3-aminoalkyloxime derivative class of 5α,14α-androstane, are less pro-arrhythmogenic than Digoxin []. This finding suggests that Istaroxime and its analogs might offer a safer alternative to traditional cardiac glycosides like Digoxin.

Rostafuroxin

Relevance: Rostafuroxin is a newer generation Na+/K+ ATPase inhibitor like Istaroxime []. The research article emphasizes studying the binding kinetics and crystal structures of various CTSs, including Rostafuroxin and Istaroxime, to understand better how they interact with Na+/K+ ATPase and exert their inhibitory effects. This comparative analysis contributes to understanding the structure-activity relationships of different Na+/K+ ATPase inhibitors and facilitates the development of more effective and safer drugs for treating heart failure.

PST3093

Compound Description: PST3093 is the primary metabolite of Istaroxime in the human body. While Istaroxime exhibits a dual mechanism of action, involving both Na+/K+ ATPase inhibition and SERCA2a stimulation, PST3093 selectively stimulates SERCA2a without inhibiting Na+/K+ ATPase []. This selectivity makes PST3093 a promising candidate for developing novel heart failure therapies with a potentially improved safety profile.

Relevance: PST3093's discovery as a selective SERCA2a activator derived from Istaroxime has significant implications for developing new heart failure drugs. Recognizing its unique pharmacodynamic properties has prompted the synthesis and investigation of bioisosteric PST3093 analogs, aiming to identify more potent and selective SERCA2a activators with improved pharmacokinetic profiles []. This research highlights the translational potential of exploring the metabolites of existing drugs to discover novel therapeutic agents.

(E)-3-[(R)-3-pyrrolidinyl]oxime derivative (Compound 15)

Compound Description: This compound is a derivative of the 5α,14α-androstane skeleton and a potent Na+/K+ ATPase inhibitor []. In preclinical studies, it demonstrated greater potency than Istaroxime in inhibiting the Na+/K+ ATPase.

Forskolin

Compound Description: Forskolin is a natural compound that activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. Elevating cAMP levels stimulate protein kinase A (PKA), which subsequently phosphorylates and activates SERCA2a, thereby enhancing Ca2+ re-uptake into the sarcoplasmic reticulum [].

Relevance: Forskolin serves as a pharmacological tool to investigate the role of SERCA2a in regulating intracellular Ca2+ handling and its impact on cardiac contractility. Similar to Istaroxime, Forskolin increases SERCA2a activity, accelerating the rate of cytosolic [Ca2+] decay []. This shared mechanism highlights the importance of SERCA2a as a therapeutic target for enhancing cardiac relaxation and improving diastolic function in heart failure.

Cyclopiazonic Acid

Compound Description: Cyclopiazonic acid is a selective inhibitor of SERCA2a. It blocks the re-uptake of Ca2+ into the sarcoplasmic reticulum, leading to decreased Ca2+ transients and impaired cardiac relaxation [].

SEA0400

Compound Description: SEA0400 is a selective inhibitor of the Na+/Ca2+ exchanger (NCX). It blocks the efflux of Ca2+ from the cytosol in exchange for Na+, leading to prolonged Ca2+ transients and slower relaxation in cardiomyocytes [].

Ru360

Compound Description: Ru360 is a selective inhibitor of the mitochondrial Ca2+ uniporter (MCU). It blocks the entry of Ca2+ into the mitochondria, affecting mitochondrial function and potentially influencing intracellular Ca2+ homeostasis [].

Relevance: Ru360 is used to investigate the role of mitochondria in regulating cytosolic Ca2+ dynamics in cardiomyocytes. The finding that regions with faster Ca2+ decay (fastCaR) are more sensitive to Ru360 suggests a potential interplay between mitochondrial Ca2+ uptake and the rate of cytosolic [Ca2+] decay []. This observation might have implications for understanding the mechanisms underlying heart failure and developing novel therapeutic strategies.

Synthesis Analysis

The synthesis of istaroxime involves several chemical reactions that typically require careful control of reaction conditions such as temperature, pH, and reaction time. The initial steps often include the formation of key intermediates through reactions involving steroid precursors. The specific synthetic route may vary, but it generally encompasses the following stages:

  1. Formation of the Core Structure: Starting from a steroid backbone, various functional groups are introduced through selective reactions.
  2. Introduction of the Aminoethoxy Group: This is a critical step where an aminoethoxy moiety is added to the steroid structure, enhancing its pharmacological properties.
  3. Final Modifications: The final product is purified through crystallization or chromatography to ensure high purity levels suitable for clinical use.

Technical parameters such as solvent choice, reaction times (often ranging from hours to days), and temperature control (typically maintained at room temperature or slightly elevated) are crucial for optimizing yield and purity .

Molecular Structure Analysis

Istaroxime's molecular structure features a steroid nucleus with modifications that enhance its biological activity. The compound includes:

  • Steroid Backbone: This provides the basic structural framework typical of many cardiac glycosides.
  • Aminoethoxy Side Chain: This functional group plays a significant role in its mechanism of action by interacting with cellular components involved in calcium handling.
  • Double Bonds: The presence of double bonds in specific locations contributes to the compound's stability and reactivity.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its conformation and potential interactions with biological targets .

Chemical Reactions Analysis

Istaroxime undergoes several important chemical reactions within biological systems:

  1. Inhibition of Sodium/Potassium Adenosine Triphosphatase: This is a primary reaction where istaroxime inhibits the Na+/K+ ATPase enzyme, leading to increased intracellular sodium levels.
  2. Activation of Sarcoplasmic Reticulum Calcium ATPase Isoform 2a: Istaroxime enhances the activity of SERCA2a, promoting calcium reuptake into the sarcoplasmic reticulum, which is crucial for cardiac muscle relaxation.
  3. Metabolism: Istaroxime is metabolized into its primary metabolite PST3093, which retains some pharmacological activity while having a longer half-life in circulation compared to istaroxime itself .

These reactions collectively contribute to istaroxime's dual mechanism of action—enhancing both contractility and relaxation in cardiac muscle cells.

Mechanism of Action

The mechanism of action of istaroxime involves two primary pathways:

  1. Positive Inotropic Effect: By inhibiting Na+/K+ ATPase, istaroxime increases intracellular sodium concentrations. This alteration reverses the sodium/calcium exchanger's driving force, leading to increased intracellular calcium levels. Enhanced calcium availability boosts cardiac contractility during systole.
  2. Improved Cardiac Relaxation: Istaroxime promotes faster calcium sequestration into the sarcoplasmic reticulum via SERCA2a activation. It reduces inhibitory interactions between phospholamban and SERCA2a, thereby enhancing calcium reuptake and improving diastolic function .

Clinical studies have shown that istaroxime can significantly improve left ventricular ejection fraction and reduce pulmonary artery pressure in patients with acute heart failure .

Physical and Chemical Properties Analysis

Istaroxime exhibits several notable physical and chemical properties:

These properties are essential for determining appropriate formulation strategies for clinical use .

Applications

Istaroxime has significant potential applications in clinical medicine, particularly:

  • Acute Heart Failure Treatment: Its ability to enhance both contractility and relaxation makes it suitable for managing acute decompensated heart failure.
  • Research Tool: Istaroxime serves as a valuable tool in research settings to study calcium handling in cardiomyocytes and explore potential new therapies for heart failure.

Current clinical trials are ongoing to further evaluate its efficacy and safety profile compared to existing therapies .

Mechanism of Action

Dual Pharmacodynamic Modulation of Cardiac Ion Homeostasis

Istaroxime uniquely addresses impaired calcium (Ca²⁺) handling in heart failure through concurrent Na⁺/K⁺ ATPase (NKA) inhibition and sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a) activation. This dual action enhances systolic contractility while accelerating diastolic relaxation—a combination absent in classical inotropes [1] [5] [10].

Inhibition of Na⁺/K⁺ ATPase: Structural and Functional Insights

Istaroxime binds the extracellular E₂-P conformation of NKA’s α-subunit, inhibiting ion transport with an IC₅₀ of 0.11–0.43 μM [2] [5]. This inhibition elevates intracellular Na⁺, reversing the Na⁺/Ca²⁺ exchanger (NCX) to promote Ca²⁺ influx during systole (Table 1). Unlike digoxin, istaroxime exhibits rapid dissociation kinetics from NKA, minimizing persistent toxicity risks [6] [10].

Table 1: Key Functional Differences in Na⁺/K⁺ ATPase Inhibition

ParameterIstaroximeDigoxin
Binding SiteE₂-P conformationE₂-P conformation
IC₅₀ (μM)0.11–0.430.02–0.4
Dissociation RateFastSlow
Effect on [Na⁺]iModest increaseSustained increase

Activation of SERCA2a: Phospholamban-Dependent vs. Independent Pathways

SERCA2a activity in heart failure is suppressed by phospholamban (PLN), which reduces its Ca²⁺ affinity. Istaroxime stimulates SERCA2a by displacing PLN from SERCA2a’s E₂ state, independent of protein kinase A (PKA) phosphorylation [4]. This increases SERCA2a’s Ca²⁺ affinity by 67% in failing human cardiomyocytes, accelerating Ca²⁺ reuptake into the sarcoplasmic reticulum (SR) during diastole [1] [4]. Studies in PLN-knockout models confirm residual SERCA2a activation, suggesting direct allosteric modulation beyond PLN displacement [6].

Comparative Analysis with Classical Inotropes (e.g., Digoxin, Ouabain)

Istaroxime diverges from classical agents in three key aspects:

  • Arrhythmogenic Profile: Unlike digoxin, istaroxime suppresses delayed afterdepolarizations by minimizing diastolic Ca²⁺ leaks and inhibiting transient inward currents (Iᵢₜ) [6] [9].
  • Lusitropic Enhancement: Digoxin and catecholamines lack SERCA2a activation, impairing diastolic relaxation. Istaroxime’s dual action shortens diastolic intervals by 15–25% in preclinical models [4] [10].
  • Hemodynamic Effects: While milrinone reduces systolic blood pressure (SBP), istaroxime increases SBP by 5–8 mmHg and lowers heart rate by 3–5 bpm—beneficial in hypotension-prone acute heart failure [9] [10].

Intracellular Calcium Flux Dynamics: Systolic vs. Diastolic Modulation

Istaroxime optimizes Ca²⁺ cycling at distinct phases:

  • Systolic Phase: NKA inhibition elevates cytosolic Ca²⁺ via NCX reversal, augmenting Ca²⁺-induced Ca²⁺ release (CICR) and contractility [1] [5].
  • Diastolic Phase: SERCA2a activation enhances SR Ca²⁺ resequestration, reducing diastolic [Ca²⁺]ᵢ by 20–30% and improving ventricular compliance [1] [4].

Table 2: Calcium Handling in Cardiomyocytes Treated with Istaroxime

ParameterSystolic EffectDiastolic Effect
Cytosolic [Ca²⁺]↑ 40–60% (via NCX reversal)↓ 20–30% (via SERCA2a)
SR Ca²⁺ LoadUnchanged↑ 15–20%
Ca²⁺ Transient DecayN/AAccelerated by 35–50%
Spontaneous Ca²⁺ WavesNo increase↓ Frequency by 60%

Critically, istaroxime reduces diastolic Ca²⁺ sparks and waves—triggers for arrhythmias—by enhancing SR Ca²⁺ buffering without inducing spontaneous Ca²⁺ release [6] [10]. This contrasts sharply with ouabain, which promotes Ca²⁺/calmodulin-dependent kinase II (CaMKII) activation and arrhythmogenesis [6].

Properties

CAS Number

203737-93-3

Product Name

Istaroxime

IUPAC Name

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1

InChI Key

MPYLDWFDPHRTEG-PAAYLBSLSA-N

SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C

Synonyms

3-((2-aminoethoxy)imino)androstane-6,17-dione
3-((2-aminoethoxy)imino)androstane-6,17-dione hydrochloride
Istaroxime
PST 2744
PST-2744
PST2744

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C

Isomeric SMILES

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.